4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
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Overview
Description
4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound that features a benzo[d]thiazole moiety, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives.
Piperidine Ring Formation: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine and appropriate electrophiles.
Coupling Reactions: The benzo[d]thiazole and piperidine moieties are coupled using suitable linkers, such as methylene groups, under basic conditions.
Introduction of the Benzonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzo[d]thiazole and benzonitrile rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and are known for their biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine are structurally related and have diverse applications in medicinal chemistry.
Uniqueness
4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is unique due to its combination of the benzo[d]thiazole, piperidine, and benzonitrile moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c23-12-16-1-3-17(4-2-16)13-27-14-18-7-9-25(10-8-18)22(26)19-5-6-20-21(11-19)28-15-24-20/h1-6,11,15,18H,7-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOYCMBOWHYKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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